![molecular formula C12H19BrClNO2 B2519402 Clorhidrato de 1-{2-Bromo-6-[(metilamino)metil]fenoxi}-2-metilpropan-2-ol CAS No. 1797250-85-1](/img/structure/B2519402.png)
Clorhidrato de 1-{2-Bromo-6-[(metilamino)metil]fenoxi}-2-metilpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride is an organic compound with the molecular formula C12H19BrClNO2 and a molecular weight of 324.65 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methylamino group, and a phenoxy group, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Métodos De Preparación
The synthesis of 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride involves several steps. One common synthetic route starts with the bromination of 2-methylphenol to form 2-bromo-6-methylphenol. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino group. The final step involves the reaction of the resulting compound with 2-methylpropan-2-ol in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.
Oxidation Reactions: The methylamino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Mecanismo De Acción
The mechanism of action of 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling .
Comparación Con Compuestos Similares
1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride can be compared with similar compounds such as:
2-Bromo-6-[(methylamino)methyl]phenol: Lacks the 2-methylpropan-2-ol group, making it less hydrophobic.
1-{2-Chloro-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride: Substitutes bromine with chlorine, affecting its reactivity and binding properties.
1-{2-Bromo-6-[(ethylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride: Replaces the methylamino group with an ethylamino group, altering its steric and electronic properties.
Propiedades
IUPAC Name |
1-[2-bromo-6-(methylaminomethyl)phenoxy]-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-12(2,15)8-16-11-9(7-14-3)5-4-6-10(11)13;/h4-6,14-15H,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIWOUWGMTYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CC=C1Br)CNC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
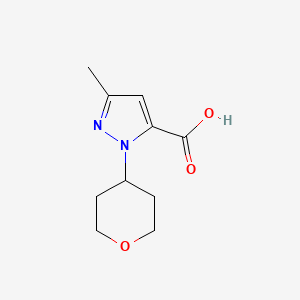
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
![N-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2519323.png)
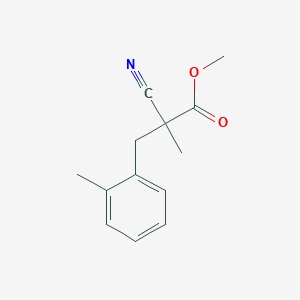

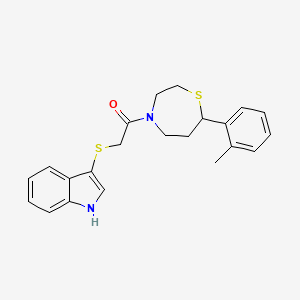

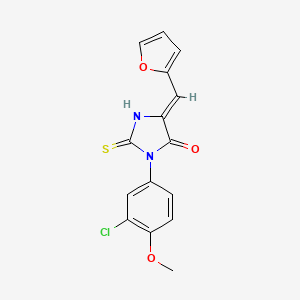
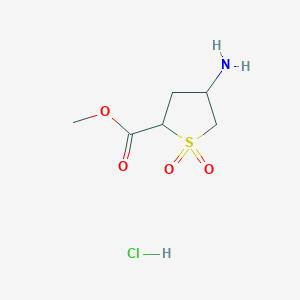
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
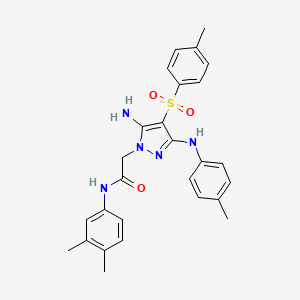
![2-(4-{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2519336.png)
![2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519341.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)
